molecular formula C23H22N4O2 B12764140 (E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine CAS No. 155271-93-5

(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine

Cat. No.: B12764140
CAS No.: 155271-93-5
M. Wt: 386.4 g/mol
InChI Key: UCOCWPXIRSCBCY-NTCAYCPXSA-N
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Description

(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in substances like caffeine and theobromine. This particular compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 4-phenylstyrene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the styryl-xanthine bond.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the styryl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study the reactivity of xanthine derivatives.

    Biology: The compound may have biological activity, making it useful in pharmacological studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits stimulant or other bioactive properties.

    Industry: The compound might find use in industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine would depend on its specific interactions with molecular targets. In general, xanthine derivatives are known to interact with adenosine receptors, leading to stimulant effects. The styryl group might confer additional properties, potentially affecting other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theobromine: Another xanthine compound found in chocolate.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine is unique due to the presence of the styryl group, which distinguishes it from other xanthine derivatives. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further study.

Properties

CAS No.

155271-93-5

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-phenylphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C23H22N4O2/c1-3-26-21-20(22(28)27(4-2)23(26)29)24-19(25-21)15-12-16-10-13-18(14-11-16)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3,(H,24,25)/b15-12+

InChI Key

UCOCWPXIRSCBCY-NTCAYCPXSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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